3-[[5-(1,2,4-triazol-4-yl)-4H-1,2,4-triazol-3-yl]carbonylamino]benzoic acid
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Overview
Description
3-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID: is an organic compound that features a benzoic acid moiety linked to a triazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID typically involves the reaction of benzoic acid derivatives with triazole compounds. One common method involves the reaction of benzoic acid with 1,2,4-triazole under acidic conditions to form the desired product . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be incorporated into metal-organic frameworks (MOFs) and coordination polymers .
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antifungal activities .
Industry: In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or catalytic activity .
Mechanism of Action
The mechanism of action of 3-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The triazole rings can also interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins .
Comparison with Similar Compounds
- 4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID
- 5-(4H-1,2,4-TRIAZOL-4-YL)ISOPHTHALIC ACID
- 3-(5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL)BENZOIC ACID
Comparison: Compared to these similar compounds, 3-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID is unique due to the presence of two triazole rings, which can enhance its binding affinity to metal ions and biological targets. This structural feature may confer improved stability and specificity in its applications .
Properties
Molecular Formula |
C12H9N7O3 |
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Molecular Weight |
299.25 g/mol |
IUPAC Name |
3-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H9N7O3/c20-10(15-8-3-1-2-7(4-8)11(21)22)9-16-12(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,21,22)(H,16,17,18) |
InChI Key |
JGTCMCVJBJKSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3)C(=O)O |
Origin of Product |
United States |
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